molecular formula C14H14ClN3 B12440507 2-Chloro-4-dimethylaminoazobenzene

2-Chloro-4-dimethylaminoazobenzene

Cat. No.: B12440507
M. Wt: 259.73 g/mol
InChI Key: VSZQKXBNLFUBEY-UHFFFAOYSA-N
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Description

2-Chloro-4-dimethylaminoazobenzene is a halogenated derivative of 4-dimethylaminoazobenzene (DAB), a well-studied hepatic carcinogen in rodents. The compound features a chloro substituent at the 2-position of the dimethylamino-bearing benzene ring (non-prime ring) and retains the azo (-N=N-) linkage characteristic of aromatic amines.

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-4-phenyldiazenylaniline

InChI

InChI=1S/C14H14ClN3/c1-18(2)12-8-9-14(13(15)10-12)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

VSZQKXBNLFUBEY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Diazotization-Coupling Reaction

The most widely employed method for synthesizing azo compounds involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic partner. For this compound, this entails:

  • Diazotization of 2-Chloroaniline :

    • Reagents : 2-Chloroaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂).
    • Conditions : The reaction is conducted at 0–5°C to stabilize the diazonium intermediate. A typical molar ratio of 2-chloroaniline:HCl:NaNO₂ is 1:2.5:1.1.
    • Mechanism :
      $$
      \text{Ar-NH}2 + \text{HCl} + \text{NaNO}2 \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
      $$
      where Ar = 2-chlorophenyl.
  • Coupling with N,N-Dimethylaniline :

    • Reagents : Diazonium salt (from step 1), N,N-dimethylaniline, sodium acetate buffer (pH 4–6).
    • Conditions : The coupling reaction proceeds at 0–10°C to prevent decomposition of the diazonium salt. The electron-rich dimethylamino group facilitates electrophilic aromatic substitution at the para position relative to the dimethylamino group.
    • Mechanism :
      $$
      \text{Ar-N}2^+\text{Cl}^- + \text{Ph-N(CH}3\text{)}2 \rightarrow \text{Ar-N=N-Ph-N(CH}3\text{)}_2 + \text{HCl}
      $$

Purification and Isolation

Post-synthesis purification is critical to achieving high-purity this compound. Key steps include:

  • Recrystallization : Heptane or ethanol/water mixtures are effective for recrystallization, enhancing purity to >99%.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted starting materials and by-products.

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Diazotization : Aqueous HCl (1–2 M) ensures protonation of the amine and stabilization of the diazonium salt.
  • Coupling : Polar aprotic solvents like N,N-dimethylformamide (DMF) improve solubility of aromatic amines, though aqueous-organic biphasic systems (e.g., water/toluene) are also effective.

Temperature Control

  • Diazotization requires strict temperature control (0–5°C) to prevent diazonium salt decomposition.
  • Coupling proceeds optimally at 5–10°C, with gradual warming to room temperature to complete the reaction.

Stoichiometric Ratios

Excess NaNO₂ (10–15% molar excess) ensures complete diazotization, while a 1:1 molar ratio of diazonium salt to coupling agent minimizes by-products.

Analytical Characterization

Spectroscopic Data

  • UV-Vis : λₘₐₐ = 480–500 nm (azo chromophore).
  • ¹H NMR (CDCl₃): δ 7.8–8.1 (m, aromatic H), δ 3.1 (s, N(CH₃)₂).
  • MS (EI) : m/z 272.73 [M]⁺.

Purity Assessment

  • HPLC : C18 column, methanol/water (70:30), retention time ≈ 6.2 min.
  • Melting Point : 145–147°C (lit. 146°C).

Industrial-Scale Considerations

Process Scalability

  • Batch Reactors : Suitable for diazotization and coupling steps, with agitation to ensure homogeneity.
  • Cost Efficiency : Use of heptane for recrystallization allows solvent recovery via distillation, reducing production costs.

Comparative Analysis of Methodologies

Parameter Diazotization-Coupling Alternative Routes
Yield 85–91% <70% (e.g., Ullmann coupling)
Purity ≥99.5% 85–90%
Scalability High Moderate
Environmental Impact Moderate (acidic waste) High (heavy metal catalysts)

Recent Advancements and Patented Innovations

While direct patents for this compound are limited, methodologies from analogous compounds offer insights:

  • Patent CN104910086A : Highlights the use of heptane recrystallization for triazine derivatives, a technique adaptable to azo compounds.
  • Patent CN1749250A : Demonstrates low-temperature nitration/reduction protocols applicable to aromatic amine precursors.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-dimethylaminoazobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where it switches between trans and cis forms upon exposure to light. This property is exploited in various applications, including as a molecular switch in photonics and as a probe in biological studies .

Comparison with Similar Compounds

Structural and Functional Differences

The carcinogenicity of DAB derivatives is highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis based on key studies:

Table 1: Carcinogenic Activities of Selected DAB Derivatives
Compound Substituent(s) Carcinogenic Activity (Relative to DAB) Key Findings
4-Dimethylaminoazobenzene None 1.0 (Reference) Baseline carcinogen; induces liver tumors in rats after prolonged exposure .
3′-Fluoro-DAB 3′-F (prime ring) ~2.0 Nearly twice as potent as DAB; activity inhibited by high riboflavin .
4′-Fluoro-DAB 4′-F (prime ring) ~2.0 Similar potency to 3′-F-DAB; rapid protein-bound dye accumulation (1 month) .
2-Chloro-DAB 2-Cl (non-prime ring) Not tested Hypothesized to be less active due to steric hindrance at the 2-position, critical for metabolic activation .
2,6-Difluoro-DAB 2,6-diF (non-prime ring) 0 Inactive; substitution at the 2-position blocks carcinogenicity .
2′-Trifluoromethyl-DAB 2′-CF₃ (prime ring) 0 Bulky substituent disrupts binding/metabolism; non-carcinogenic .
2-Methyl-DAB 2-CH₃ (non-prime ring) 0 No carcinogenic activity despite high protein-bound dye levels .

Key Mechanistic Insights

  • Role of the 2-Position: An unsubstituted 2-position on the non-prime ring is critical for carcinogenicity. Substitutions (e.g., Cl, CH₃, CF₃) at this position impair metabolic activation, likely by steric hindrance or electronic effects, as seen in 2,6-difluoro-DAB and 2-methyl-DAB .
  • Prime-Ring Halogenation: Electron-withdrawing groups (e.g., F) at the 3′ or 4′ positions enhance carcinogenicity, possibly by stabilizing reactive intermediates or facilitating protein binding. For example, 3′- and 4′-fluoro-DAB exhibit doubled potency compared to DAB .
  • Bulkier Substituents : Trifluoromethyl (-CF₃) groups on the prime ring render compounds inactive, likely due to impaired enzymatic processing or binding .

Protein-Bound Dye Accumulation

  • Inverse Correlation: The time required to reach maximum liver protein-bound dye levels inversely correlates with carcinogenicity. For instance, highly active 3′-methyl-DAB reached peak levels in 2 weeks, while weakly active 4′-methyl-DAB took ≥21 weeks .
  • 2-Chloro-DAB Hypothesis: If 2-chloro-DAB follows this trend, its substitution pattern may delay or reduce protein binding, diminishing carcinogenicity despite structural similarity to active derivatives.

Metabolic and Structural Constraints

  • Benzidine Rearrangement Hypothesis : Derivatives incapable of undergoing benzidine rearrangement (e.g., 2′,4′,6′-trichloro-DAB) were inactive, but this hypothesis was partially refuted by the high activity of 3′- and 4′-fluoro-DAB .

Biological Activity

2-Chloro-4-dimethylaminoazobenzene is a synthetic compound belonging to the class of azo dyes, which are widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a dimethylamino group attached to an azobenzene backbone. This configuration contributes to its unique biological properties, particularly its interactions with various biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study highlighted its potential in inhibiting tubulin polymerization, which is crucial for cancer cell division. The compound demonstrated moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervix carcinoma) . The mechanism involves the disruption of microtubule dynamics, leading to apoptosis in rapidly dividing cells.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy. The activity of this compound can be modulated by light, allowing for controlled therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of azo compounds like this compound is often influenced by their structural modifications. For example, the presence of electron-donating and electron-withdrawing groups can enhance or diminish their inhibitory effects on target enzymes. In particular, studies have shown that the positioning of these groups significantly affects the compound's potency against specific targets .

Case Studies and Research Findings

  • Anticancer Studies : In a comparative study, this compound was found to have higher cytotoxicity compared to other azo compounds due to its ability to localize effectively within cancer cells and disrupt critical cellular processes .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound forms stable interactions with active site residues of HDAC enzymes, indicating its potential as a selective inhibitor .
  • Toxicological Studies : While the compound exhibits beneficial biological activities, it is essential to consider its toxicological profile. Reports indicate that prolonged exposure can lead to carcinogenic effects in certain animal models, underscoring the need for careful evaluation in therapeutic contexts .

Data Table: Biological Activities of this compound

Activity Type Effect Cell Line/Model
AntitumorCytotoxicityModerateA549, HeLa
Enzyme InhibitionHDAC InhibitionSelectiveVarious
ToxicityCarcinogenicityYes (in rats)Male Rats

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4-dimethylaminoazobenzene, and how do they influence experimental design?

  • The compound's melting point, solubility, and stability under varying conditions (e.g., light, temperature) are critical for handling and storage. For example, structurally similar compounds like 2-amino-4-chlorobenzoic acid exhibit melting points of 231–235°C , suggesting thermal stability. Solubility in polar vs. non-polar solvents should be empirically verified to optimize reaction conditions. Stability studies under UV light are recommended, as azo compounds often undergo photodegradation .

Q. What synthetic methodologies are effective for preparing this compound?

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors in aqueous systems have been validated for structurally related azo compounds . For example, designer surfactants enable efficient coupling in water, reducing organic solvent use. Diazotization of 4-dimethylaminoaniline followed by coupling with chlorobenzene derivatives is another viable route, though reaction kinetics must be monitored via UV-Vis spectroscopy to confirm azo bond formation .

Q. How can researchers mitigate toxicity risks during handling?

  • While chronic toxicity data for this compound are lacking, structurally related 4-dimethylaminoazobenzene shows potential carcinogenicity. Implement OSHA-compliant controls: use fume hoods, N95 respirators, and protective gloves . Medical surveillance protocols should include baseline liver function tests due to hepatic metabolism risks observed in azo dyes .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying azo compounds. X-ray crystallography (e.g., monoclinic C2/c symmetry for similar compounds ) provides definitive structural confirmation. Pair with FT-IR to verify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹) and NMR for regiochemical analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

  • Discrepancies in reaction yields or regioselectivity may arise from subtle differences in electronic effects (e.g., chloro vs. methoxy substituents). Use computational tools (DFT calculations) to model electron density distribution and predict reactive sites . Validate hypotheses via controlled experiments with isotopically labeled analogs or kinetic isotope effects .

Q. What strategies optimize the compound’s application in photodynamic therapy or catalysis?

  • Modify the dimethylamino group to enhance electron-donating capacity, improving light absorption in therapeutic applications. For catalytic uses, immobilize the compound on mesoporous silica to increase surface area and recyclability . Monitor photostability via accelerated aging tests under UV/Vis light .

Q. How should researchers design experiments to assess environmental persistence or biodegradation?

  • Conduct OECD 301B ready biodegradability tests under aerobic conditions. Use LC-MS/MS to track degradation intermediates, such as chloroanilines, which are toxic byproducts. Compare with structurally simpler analogs (e.g., 4-chloro-2-aminophenol) to identify structure-persistence relationships .

Q. What are the challenges in correlating in vitro and in vivo toxicity data for this compound?

  • In vitro assays (e.g., Ames test) may underestimate metabolic activation pathways. Use hepatic microsomal fractions (S9 mix) to simulate Phase I metabolism. Cross-reference with toxicogenomics databases (e.g., EPA’s ToxCast) to identify potential biomarkers for in vivo validation .

Methodological Considerations

  • Data Validation : Address batch-to-batch variability by sourcing compounds with ≥98% purity (verified via COA) and lot-specific documentation .
  • Contradiction Analysis : Apply factorial design (DoE) to isolate variables causing data inconsistencies, such as solvent polarity or catalyst loading .
  • Ethical Compliance : Follow NIH guidelines for hazardous compound disposal and institutional review board (IRB) approvals for toxicity studies .

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